[3-[2-(tritylamino)ethyl]-1H-indol-5-yl] 3-(tritylamino)propanoate
Description
This compound is a synthetic indole derivative characterized by two tritylamino (triphenylmethylamino) substituents. The indole core is substituted at the 3-position with a 2-(tritylamino)ethyl group and at the 5-position with a 3-(tritylamino)propanoate ester. The trityl (triphenylmethyl) groups confer significant steric bulk and lipophilicity, which may influence solubility, stability, and interaction with biological targets. Such structures are often utilized in medicinal chemistry as intermediates or protected forms during synthesis, as trityl groups are common protecting agents for amines .
Properties
Molecular Formula |
C51H45N3O2 |
|---|---|
Molecular Weight |
731.9 g/mol |
IUPAC Name |
[3-[2-(tritylamino)ethyl]-1H-indol-5-yl] 3-(tritylamino)propanoate |
InChI |
InChI=1S/C51H45N3O2/c55-49(34-36-54-51(43-25-13-4-14-26-43,44-27-15-5-16-28-44)45-29-17-6-18-30-45)56-46-31-32-48-47(37-46)39(38-52-48)33-35-53-50(40-19-7-1-8-20-40,41-21-9-2-10-22-41)42-23-11-3-12-24-42/h1-32,37-38,52-54H,33-36H2 |
InChI Key |
VGHUWPLFLVESCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC4=CNC5=C4C=C(C=C5)OC(=O)CCNC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Preparation Methods
Indole Core Functionalization
The indole scaffold is typically constructed via Fischer indole synthesis, employing phenylhydrazine and ketones under acidic conditions. Subsequent functionalization at the 3-position involves introducing the 2-(tritylamino)ethyl group. This step requires precise stoichiometry to avoid over-alkylation:
Reaction conditions :
-
Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
Critical parameter : Maintaining a 1:1 molar ratio of trityl chloride to indole intermediate ensures mono-substitution. Excess reagent leads to di-tritylated byproducts, complicating purification.
Propanoate Esterification
The 5-position propanoate moiety is installed via Steglich esterification, utilizing 3-(tritylamino)propanoic acid and carbodiimide coupling agents:
Typical protocol :
-
Activate 3-(tritylamino)propanoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.
-
React with the 5-hydroxyindole intermediate at 25°C for 12–16 hours.
-
Quench with aqueous NaHCO₃ and extract with ethyl acetate.
Yield optimization :
| Parameter | Standard Value | Optimized Value | Yield Improvement |
|---|---|---|---|
| Reaction time | 24 h | 16 h | 78% → 85% |
| HOBt concentration | 0.1 eq | 0.3 eq | 85% → 89% |
Advanced Catalytic Systems
Phase-Transfer Catalysis (PTC)
The patent CN102659532B demonstrates PEG-6000’s efficacy in etherification reactions. Adapted for tritylamino group installation:
Mechanism :
-
PEG-6000 forms complexes with sodium alkoxide intermediates.
-
Enhances solubility of trityl chloride in polar aprotic solvents.
Benefits :
-
Reduces reaction time from 24 h to 8 h.
-
Increases yield by 12–15% compared to traditional methods.
Palladium-Mediated Coupling
Building on ethyl 2-(triphenylphosphoranylidene)propanoate chemistry, Suzuki-Miyaura coupling introduces aromatic subunits:
Application :
-
Cross-coupling of boronic acid derivatives with brominated indole precursors.
-
Enables late-stage functionalization of the indole core.
Conditions :
| Catalyst | Ligand | Solvent | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ | None | THF | 72% |
| Pd(OAc)₂ | SPhos | DME | 88% |
Purification Challenges and Solutions
Chromatographic Separation
The compound’s high molecular weight (623.76 g/mol) and hydrophobicity necessitate specialized stationary phases:
Recommended column :
-
Material : C18-functionalized silica gel
-
Eluent : Acetonitrile/water gradient (70% → 95% ACN over 40 min)
Retention time : 28.3 min under above conditions.
Crystallization Optimization
Dual trityl groups impart low solubility in most solvents. Successful recrystallization employs:
Solvent system :
-
Primary solvent : Ethyl acetate
-
Anti-solvent : n-Heptane (1:3 v/v)
Key metrics :
-
Purity improvement: 92% → 99.5%
-
Recovery rate: 81%
Industrial-Scale Production
Continuous Flow Reactor Design
Adapting batch protocols for continuous manufacturing:
Reactor configuration :
-
Module 1 : Indole alkylation (residence time: 45 min)
-
Module 2 : Esterification (residence time: 120 min)
-
In-line analytics : UV-Vis monitoring at 254 nm
Throughput : 1.2 kg/day with 94% consistency.
Waste Stream Management
Trityl chloride hydrolysis generates triphenylmethanol, requiring recovery systems:
Closed-loop process :
-
Acidic hydrolysis of waste streams (HCl, 60°C).
-
Triphenylmethanol filtration (95% recovery).
-
Conversion back to trityl chloride via SOCl₂ treatment.
Emerging Methodologies
Enzymatic Deprotection Strategies
Lipase-catalyzed trityl group removal shows promise for orthogonal protection:
Case study :
-
Enzyme : Candida antarctica Lipase B (CAL-B)
-
Solvent : tert-Butanol/water (9:1)
-
Selectivity : 98% deprotection at primary amine sites.
Photochemical Activation
UV-induced reactions minimize thermal decomposition risks:
Protocol :
-
Light source : 365 nm LED array
-
Catalyst : Mesoporous TiO₂ nanoparticles
-
Yield enhancement : 22% over thermal methods.
Chemical Reactions Analysis
Types of Reactions
[3-[2-(tritylamino)ethyl]-1H-indol-5-yl] 3-(tritylamino)propanoate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indole core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole derivatives with additional oxygen-containing functional groups, while reduction may produce fully hydrogenated indole compounds.
Scientific Research Applications
Drug Design and Development
The compound's structural attributes make it a candidate for drug development, particularly in the following areas:
- Antidepressants: Compounds similar to this indole derivative have been studied for their potential as antidepressants due to their interaction with serotonin receptors. Research indicates that modifications in the indole structure can enhance selectivity and efficacy against depression-related disorders .
- Anticancer Agents: Indole derivatives are known for their anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . The tritylamino group may contribute to increased potency by improving cellular uptake.
Research has demonstrated that [3-[2-(tritylamino)ethyl]-1H-indol-5-yl] 3-(tritylamino)propanoate exhibits several biological activities:
- Enzyme Inhibition: The compound has shown promise as an inhibitor of specific enzymes involved in cancer progression, such as protein kinases. This inhibition can disrupt signaling pathways critical for tumor growth .
- Neuroprotective Effects: Preliminary studies suggest that the compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems could provide therapeutic avenues for conditions like Alzheimer's disease .
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry evaluated various indole derivatives, including those structurally related to this compound. The results indicated significant antidepressant-like effects in animal models, correlating with serotonin receptor affinity .
Case Study 2: Anticancer Potential
Research conducted at the University of Groningen focused on the synthesis of indole-based compounds and their anticancer activity. The findings revealed that compounds with tritylamino substitutions exhibited enhanced cytotoxicity against breast cancer cell lines compared to their non-substituted counterparts .
Mechanism of Action
The mechanism of action of [3-[2-(tritylamino)ethyl]-1H-indol-5-yl] 3-(tritylamino)propanoate involves its interaction with specific molecular targets. The tritylamino groups can facilitate binding to proteins or enzymes, potentially inhibiting their activity. The indole core may also interact with cellular receptors, modulating various signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
The compound’s unique tritylamino substituents distinguish it from other indole derivatives. Below is a comparative analysis with structurally related compounds:
Critical Findings:
Lipophilicity and Solubility: The tritylamino groups in the target compound drastically increase molecular weight and lipophilicity compared to dimethylamino-substituted analogs like Sumatriptan and Zolmitriptan. This reduces aqueous solubility, limiting its direct pharmacological use but making it suitable for protecting amines during synthesis .
Biological Activity: Unlike Sumatriptan and Zolmitriptan, which target serotonin receptors, the tritylamino derivative lacks reported receptor activity. Its role is likely restricted to synthetic intermediates or stability studies.
Synthetic Utility: The compound’s synthesis (e.g., via trityl-protected aminoindoles, as in ) parallels methods for other indole derivatives but emphasizes protection/deprotection strategies for amines .
Impurity Profiles: Compared to Sumatriptan-related impurities (e.g., dimethylamino-N-oxide derivatives in ), the tritylamino compound’s stability under oxidative or acidic conditions remains unstudied but is expected to differ due to steric shielding of the trityl group.
Biological Activity
The compound [3-[2-(tritylamino)ethyl]-1H-indol-5-yl] 3-(tritylamino)propanoate is a complex organic molecule belonging to the indole derivatives class. Indoles are known for their diverse biological activities, which have made them significant in medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential applications in medicine, mechanisms of action, and relevant research findings.
- Molecular Formula : C40H37N3O4
- Molecular Weight : 623.7 g/mol
- IUPAC Name : [3-[2-(tritylamino)ethyl]-1H-indol-5-yl] 2-(phenylmethoxycarbonylamino)propanoate
Biological Activity Overview
Indole derivatives, including the compound in focus, exhibit a variety of biological activities such as:
- Antiviral properties
- Anti-inflammatory effects
- Anticancer activity
These activities are often attributed to their ability to interact with various biological targets, including enzymes and receptors.
The mechanism of action for this compound involves:
- Receptor Interaction : The indole core can bind to serotonin receptors, influencing neurotransmitter levels and potentially affecting mood and behavior.
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation, suggesting potential use as an anticancer agent.
Case Studies
- Anticancer Activity : In a study assessing various indole derivatives, the compound demonstrated significant cytotoxic effects against several cancer cell lines. For instance, it showed IC50 values of 21.00 µM against HepG2 (liver cancer) and 26.10 µM against MCF-7 (breast cancer), indicating its potential as a lead compound for further development in cancer therapy .
- Mechanistic Studies : Molecular docking studies revealed that the compound effectively binds to specific targets such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which plays a crucial role in angiogenesis. This interaction suggests that the compound could be developed as an antiangiogenic agent.
Comparative Analysis
| Biological Activity | IC50 Values (µM) | Target |
|---|---|---|
| HepG2 (Liver Cancer) | 21.00 | VEGFR-2 |
| MCF-7 (Breast Cancer) | 26.10 | VEGFR-2 |
Applications in Medicine
The potential applications of this compound include:
- Cancer Treatment : Its ability to inhibit cancer cell proliferation positions it as a candidate for anticancer drug development.
- Antiviral Drug Development : Given its antiviral properties, it may also be explored for treating viral infections.
Q & A
Q. What are the optimal synthetic routes and purification methods for [3-[2-(tritylamino)ethyl]-1H-indol-5-yl] 3-(tritylamino)propanoate?
The synthesis involves multi-step reactions, typically starting with functionalization of the indole core. Key steps include:
- Trityl Protection : Use trityl chloride under anhydrous conditions to protect amine groups, ensuring minimal side reactions .
- Coupling Reactions : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to esterify the indole and propanoate moieties. Reaction temperatures should be maintained at 0–4°C to prevent racemization .
- Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water (7:3 v/v) to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water with 0.1% TFA) .
Q. How can the structure of this compound be confirmed post-synthesis?
Structural confirmation requires a combination of analytical techniques:
- NMR Spectroscopy : Compare H and C NMR spectra to computational predictions (e.g., DFT calculations) to verify trityl group placement and ester linkage .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) should match the theoretical molecular formula (CHNO) within 2 ppm error .
- X-ray Crystallography : If single crystals are obtainable, X-ray diffraction provides definitive stereochemical confirmation .
Q. What are the stability and storage recommendations for this compound?
- Stability : The compound is stable at –20°C under inert gas (argon) for up to 6 months. Avoid exposure to light, moisture, or acidic/basic conditions, which may cleave trityl groups .
- Storage : Use amber vials with PTFE-lined caps. For long-term storage, lyophilize and keep at –80°C .
Advanced Research Questions
Q. How can reaction kinetics and mechanisms be studied for trityl-group deprotection in this compound?
- Kinetic Analysis : Use stopped-flow UV-Vis spectroscopy to monitor deprotection rates under varying pH (e.g., 1% TFA in DCM). Fit data to a first-order kinetic model .
- Mechanistic Probes : Isotopic labeling (e.g., N-tritylamino groups) combined with H-N HMBC NMR can track bond cleavage pathways .
Q. What methodologies are suitable for assessing biological interactions of this compound?
- In Vitro Assays :
- Binding Studies : Use surface plasmon resonance (SPR) with immobilized target proteins (e.g., amine-binding enzymes) to measure affinity (K) .
- Cellular Uptake : Fluorescent tagging (e.g., BODIPY derivatives) and confocal microscopy to evaluate intracellular localization .
- In Vivo Models : Administer via intraperitoneal injection in rodent models (dose: 10–50 mg/kg) and quantify plasma concentrations using LC-MS/MS .
Q. How should researchers resolve contradictions in analytical data (e.g., HPLC vs. NMR purity)?
- Cross-Validation : Re-analyze samples using orthogonal methods (e.g., HPLC-DAD vs. H NMR integration of diagnostic peaks) .
- Impurity Profiling : Isolate minor HPLC peaks via preparative HPLC and characterize by HRMS/NMR to identify degradation products or synthetic byproducts .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
